High-Throughput Screening Coverage: 114 Bioassays vs. Analogs with Negligible Public Screening Data
The target compound has been evaluated in 114 distinct HTS assays covering diverse targets including ADAM17, mu-opioid receptor (OPRM1), M1 muscarinic receptor (CHRM1), regulator of G-protein signaling 4 (RGS4), and the unfolded protein response pathway (XBP1) . In contrast, a search of the same database for the closest analogs—4-bromo-6-nitrophenol derivative (CAS 5664-90-4), 4-methoxy-6-nitrophenol derivative (CAS 151918-92-2), and des-methyl variant (CAS 6550-69-2)—yields zero curated bioassay records . This represents a >114:0 differential in publicly available biological activity data.
| Evidence Dimension | Number of publicly available curated bioassay records |
|---|---|
| Target Compound Data | 114 bioassay records |
| Comparator Or Baseline | CAS 5664-90-4 (4-bromo): 0 records; CAS 151918-92-2 (4-methoxy): 0 records; CAS 6550-69-2 (des-methyl): 0 records |
| Quantified Difference | >114:0 differential in favor of target compound |
| Conditions | Chemsrc bioassay database query by CAS number; accessed April 2026 |
Why This Matters
For researchers selecting a chemical probe or lead scaffold, the availability of 114 pre-existing screening data points dramatically reduces the cost and time of preliminary target profiling compared to analogs that would require de novo screening.
